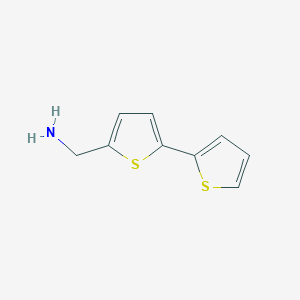

2,2'-bithiophene-5-methylamine

説明

The exact mass of the compound 1-(2,2'-Bithiophen-5-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(5-thiophen-2-ylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYTVXBZSXZMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380066 | |

| Record name | 1-([2,2'-Bithiophen]-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4380-96-5 | |

| Record name | 1-([2,2'-Bithiophen]-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Aminomethyl)-[2,2']-bithiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Bithiophene 5 Methylamine and Analogous Derivatives

General Synthetic Routes to Substituted Bithiophene Scaffolds

The assembly of the core bithiophene structure can be achieved through methods that either form the thiophene (B33073) rings from acyclic precursors or couple two thiophene molecules.

Thiophene Ring Closure Approaches (e.g., Fiesselmann reaction)

A significant strategy for synthesizing substituted thiophenes, which can be precursors to or part of a bithiophene structure, is through ring closure reactions. The Fiesselmann thiophene synthesis is a notable example, allowing for the creation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base. wikipedia.org The mechanism involves the initial deprotonation of the thioglycolic acid ester, which then attacks the alkyne. Subsequent cyclization and elimination steps lead to the formation of the thiophene ring. wikipedia.org

This approach has been effectively adapted for the synthesis of substituted 2,2'-bithiophene-5-carboxylic acids and esters. nih.govacs.org This "ring closure" strategy offers an alternative to the more common "building blocks" approach, which relies on cross-coupling reactions. acs.org The Fiesselmann reaction proves versatile, enabling the preparation of derivatives with various substituents, such as long alkyl chains or aryl groups, in good yields from commercially available reagents. acs.orgacs.org A key advantage is its potential to circumvent the use of toxic organotin reagents and palladium catalysts often required in coupling methods. acs.org Variations of the Fiesselmann synthesis have also been developed, for instance, using ynone trifluoroborate salts and alkylthiols to produce bifunctional thiophenes with high regioselectivity. organic-chemistry.org

Oxidative Coupling Strategies

Oxidative coupling provides a direct method for forming a bond between two thiophene rings. This C-H/C-H coupling reaction is a prominent method for preparing 2,2'-bithiophenes, which are crucial motifs in materials science for applications in organic electronics. nih.gov

A common reagent for this transformation is iron(III) chloride (FeCl₃). thieme-connect.comrsc.org The oxidative coupling of 4-(alkylsulfanyl)-2,2'-bithiophenes with FeCl₃ has been shown to produce octithiophenes, demonstrating its utility in creating longer oligothiophenes. thieme-connect.com The solvent system can be critical; for instance, mixtures of chloroform (B151607) and nitromethane (B149229) have been optimized to achieve good yields (70-85%) for the synthesis of functionalized octithiophenes. thieme-connect.com This method is considered a general route for synthesizing oligothiophenes from specific 4-alkylsulfanyl-2,2'-bithiophene precursors. thieme-connect.com

Palladium-catalyzed aerobic oxidative coupling is another advanced strategy. A catalyst system using palladium(II) acetate (B1210297) and 1,10-phenanthroline-5,6-dione (B1662461) (phd) as a ligand has been developed for the homocoupling of 2-bromothiophenes and other heterocycles. nih.gov This aerobic method allows for the smooth reaction of substrates like 2-halo-3-alkylthiophenes to yield 2,2'-bithiophenes, which are valuable intermediates. nih.gov

Transition-Metal Catalyzed Cross-Coupling Reactions in Bithiophene Synthesis

The formation of a carbon-carbon bond between two thiophene rings is most frequently accomplished through transition-metal catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them central to the synthesis of complex bithiophene derivatives. acs.org

Palladium-Catalyzed Coupling Reactions

Among the various transition metals, palladium holds a preeminent position in catalyzing cross-coupling reactions for bithiophene synthesis. The Stille and Suzuki-Miyaura reactions are two of the most powerful and widely used palladium-catalyzed methods. acs.org

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org It is a highly versatile method for C-C bond formation due to the stability of organostannanes and the reaction's tolerance for a wide array of functional groups. organic-chemistry.orguminho.pt

This reaction has been extensively used to synthesize a variety of donor-acceptor substituted oligothiophenes. uminho.pt For example, 5-stannyl-2,2'-bithiophene derivatives can be coupled with various aryl and heteroaryl bromides. uminho.pt The reaction typically proceeds under mild, neutral conditions. uminho.pt An alternative approach involves the coupling of a brominated bithiophene with an organostannane, such as the reaction of 6-(5′-bromo-2,2′-bithiophen-5-yl)nicotinonitrile with 4-cyanophenyltri-n-butylstannane, although in some specific cases, the Suzuki coupling proved to be higher yielding. nih.gov The Stille coupling has also been instrumental in preparing precursors for complex heterocyclic systems and guanylhydrazones derived from bithiophenes. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-dichloro-3-cyclobuten-1,2-dione | tributyl(2-thienyl)stannane | Pd(0) | 3,4-di(thien-2-yl)cyclobut-3-ene-1,2-dione | 85% | semanticscholar.org |

| bis(tri-n-butylstannyl)-2,2′-bithiophene | 4-bromobenzaldehyde | Pd(PPh₃)₄ | 5,5'-bis(4-formylphenyl)-2,2'-bithiophene | - | nih.gov |

| 6-chloronicotinonitrile | 5-(tri-n-butylstannyl)-2,2′-bithiophene | Pd(PPh₃)₄, Toluene | 6-(2,2′-Bithiophen-5-yl)nicotinonitrile | 85% | nih.gov |

The Suzuki-Miyaura coupling, which pairs an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, is another cornerstone of modern organic synthesis. acs.org It is often favored over the Stille reaction due to the lower toxicity and easier removal of boron-containing byproducts. organic-chemistry.org

This reaction is highly effective for synthesizing bithiophene derivatives. nih.gov For instance, 6-(5′-bromo-2,2′-bithiophen-5-yl)nicotinonitrile has been successfully coupled with 4-cyanophenylboronic acid in the presence of a palladium catalyst to afford the corresponding tri-aryl system in 69% yield. nih.gov The efficiency of Suzuki coupling can be remarkable, with protocols developed for reacting aryl chlorides with thiophene boronic acids in aqueous solvents, achieving near-quantitative yields with low catalyst loading. acs.org The development of specialized phosphine (B1218219) ligands for the palladium catalyst has further enhanced the reaction's scope, allowing for the coupling of sterically hindered substrates under mild conditions. researchgate.net This method has been applied to the synthesis of a wide range of thiophene-containing materials, from small molecules to conjugated polymers for electronic applications. researchgate.netrsc.org

| Reactant 1 (Halide) | Reactant 2 (Boronic Acid/Ester) | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-(5′-bromo-2,2′-bithiophen-5-yl)nicotinonitrile | 4-cyanophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 6-[5′-(4-cyanophenyl)-2,2′-bithiophen-5-yl]nicotinonitrile | 69% | nih.gov |

| 2-Bromothiophene (B119243) | Borylated Tellurophene | Cl(XPhos)Pd(aminobiphenyl) | Thiophene-capped Tellurophene | Efficient | rsc.org |

| Aryl dibromides | 2,5-thiophenebis(boronic acid) derivatives | Pd(0)/Phosphine Ligand | Thiophene-containing conjugated polymers | High MW | researchgate.net |

Negishi Coupling

The Negishi coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The reaction creates a carbon-carbon bond by coupling an organozinc compound with an organic halide or triflate. wikipedia.org This method is particularly valuable for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon atoms, making it highly versatile for synthesizing complex molecules like unsymmetrical biaryls. wikipedia.orgorganic-chemistry.org

In the context of synthesizing bithiophene backbones, the Negishi coupling typically involves the reaction of a thienylzinc reagent with a halothiophene. For instance, 2-thienylzinc chloride can be coupled with a 5-halo-2-substituted thiophene (where the substituent can be a precursor to the methylamine (B109427) group) in the presence of a palladium catalyst, such as one employing phosphine ligands. wikipedia.org Both nickel and palladium catalysts are effective, though palladium catalysts are often favored for their generally higher yields and broader functional group compatibility. wikipedia.org

Table 1: Overview of Negishi Coupling for Bithiophene Synthesis

| Feature | Description |

|---|---|

| Reactants | Organozinc Compound (e.g., 2-thienylzinc chloride) + Organic Halide (e.g., 5-bromo-2-cyanothiophene) |

| Catalyst | Palladium(0) or Nickel(0)/(II) complexes (e.g., Pd(PPh₃)₄, Ni(acac)₂) wikipedia.org |

| Bond Formed | C(sp²)-C(sp²) bond between two thiophene rings |

| Key Advantages | High functional group tolerance, high yields, effective for unsymmetrical biaryls. wikipedia.orgorganic-chemistry.org |

Direct Arylation and C-H Functionalization

Direct arylation, a subset of C-H functionalization, has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions. acs.org This methodology circumvents the need for pre-functionalized organometallic reagents by directly creating a bond between a C-H bond of one aromatic ring and a C-X (halide) bond of another. acs.orgprinceton.edu

For the synthesis of 2,2'-bithiophenes, this can be achieved through the palladium-catalyzed direct arylation of a thiophene with a halothiophene. thieme-connect.de For example, 2-bromothiophene can be coupled directly with a 2-substituted thiophene. A key challenge is controlling the regioselectivity, ensuring the coupling occurs at the desired C-H bond (typically the most acidic one at the 2- or 5-position). acs.org More advanced methods involve the direct C-H/C-H coupling between two thiophene molecules under oxidative conditions, representing an ideal synthetic route. springernature.comspringerprofessional.de This approach has been successfully applied to produce bithiophene-based alternating copolymers. rsc.org

Table 2: Principles of Direct Arylation for Bithiophene Synthesis

| Feature | Description |

|---|---|

| Reactants | Arene/Heteroarene (e.g., Thiophene) + Aryl Halide/Sulfonate (e.g., 2-Bromothiophene) |

| Catalyst | Palladium or Ruthenium complexes acs.org |

| Bond Formed | C(sp²)-C(sp²) via direct C-H bond activation |

| Key Advantages | High atom economy, avoids organometallic intermediates, reduces synthetic steps. princeton.eduthieme-connect.de |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions represent one of the earliest methods for forming aryl-aryl bonds, most famously in the Ullmann reaction. While often requiring harsher conditions (high temperatures) than their palladium-catalyzed counterparts, copper-based methods are attractive due to the low cost and abundance of the metal. longdom.org

The synthesis of symmetrical 2,2'-bithiophenes can be achieved through the homocoupling of a 2-halothiophene in the presence of a copper catalyst. For instance, the coupling of 2-iodothiophene (B115884) using activated copper powder is a classic approach. More contemporary methods have been developed that use copper salts, often with ligands, to facilitate the reaction under milder conditions. longdom.org Copper catalysis is also integral to certain C-S bond-forming reactions used to construct thiophene rings themselves, such as in the synthesis of benzothiophenes from thiocarboxylic acids. acs.org Furthermore, copper can be used as a co-catalyst in conjunction with other metals, like iron, to improve the efficiency of cross-coupling reactions. longdom.org

Iron-Catalyzed Coupling Reactions

Iron-catalyzed cross-coupling has become a significant area of research, driven by the desire for more sustainable, inexpensive, and less toxic synthetic methods compared to those relying on precious metals like palladium. mdpi.comtue.nl Iron catalysts have proven effective in a range of C-C bond-forming reactions, including the coupling of Grignard reagents with aryl halides. longdom.org

A notable advancement is the development of iron-catalyzed C-H/C-H coupling, which allows for the dimerization of thiophenes to form bithiophenes under mildly oxidative conditions. springernature.comspringerprofessional.de This method is highly regioselective and avoids the strong oxidants typically required in such reactions, which can be detrimental to sensitive substrates. springernature.com The use of earth-abundant iron for the direct synthesis of functional π-conjugated molecules like bithiophenes highlights its potential for environmentally friendly chemical production. springerprofessional.de

Table 3: Comparison of Metal-Catalyzed Coupling Methodologies for Bithiophene Core Synthesis

| Coupling Method | Catalyst Metal | Key Features | Common Reactants |

|---|---|---|---|

| Negishi Coupling | Palladium, Nickel | High functional group tolerance; versatile. wikipedia.org | Organozinc + Organic Halide wikipedia.org |

| Direct Arylation | Palladium, Ruthenium | High atom economy; no organometallic reagent needed. acs.org | Arene + Aryl Halide acs.org |

| Copper-Catalyzed | Copper | Low cost; classic method; often requires harsher conditions. longdom.org | Organic Halide (homocoupling) |

| Iron-Catalyzed | Iron | Sustainable; low cost; emerging C-H activation methods. springernature.comspringerprofessional.de | Thiophenes (C-H/C-H coupling) springernature.com |

Specific Approaches for the Aminomethylation of Bithiophene Systems

Once the 2,2'-bithiophene (B32781) scaffold is constructed, the final step is the introduction of the methylamine group at the 5-position. This can be accomplished through direct aminomethylation or, more commonly, via the reduction of a suitable precursor.

Strategies for Introducing Primary Amine Functionalities at the 5-Position

The direct introduction of an aminomethyl group (-CH₂NH₂) onto an aromatic ring is typically achieved through an aminomethylation reaction, such as the Mannich reaction. nih.gov This reaction involves the condensation of an active C-H compound (the bithiophene), formaldehyde, and a primary or secondary amine. For the synthesis of a primary amine like 2,2'-bithiophene-5-methylamine, ammonia (B1221849) or a suitable ammonia equivalent would be required. acs.orgacs.org

However, direct aminomethylation of thiophenes can sometimes lead to mixtures of products or polymerization, and controlling the reaction to yield the desired primary amine can be challenging. The reactivity of the intermediate N-(2-thenyl)-formaldimines can influence the outcome of the reaction. acs.org Therefore, indirect, multi-step pathways are often preferred for their higher selectivity and yield.

Reduction-Based Synthetic Pathways to Methylamine Derivatives

A more reliable and controllable route to this compound involves a two-step sequence: first, a precursor functional group is introduced at the 5-position of the bithiophene ring, which is then reduced in a second step to the methylamine. The most common precursors are nitriles and amides.

Reduction of a 5-carbonitrile precursor: This pathway begins with the synthesis of 2,2'-bithiophene-5-carbonitrile. This can be achieved through various methods, such as the Stille coupling of 5-bromo-2-cyanothiophene with 2-(tributylstannyl)thiophene. The resulting nitrile is then reduced to the primary amine. Several reducing agents are effective for this transformation. researchgate.net

Lithium Aluminum Hydride (LiAlH₄): A powerful and common reducing agent that readily converts nitriles to primary amines. libretexts.org

Catalytic Hydrogenation: This method employs hydrogen gas with a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). libretexts.orgcommonorganicchemistry.com To suppress the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Borane Reagents: Borane complexes like borane-tetrahydrofuran (B86392) (BH₃-THF) or the more stable borane-dimethylsulfide (BH₃-SMe₂) are effective for nitrile reduction. commonorganicchemistry.comorganic-chemistry.org

Table 4: Selected Reagents for the Reduction of 2,2'-Bithiophene-5-carbonitrile

| Reagent/System | Conditions | Key Characteristics |

|---|---|---|

| LiAlH₄ | Ether solvent, followed by aqueous/acid workup. libretexts.org | Highly reactive, non-selective, powerful. |

| H₂ / Raney Nickel | Elevated temperature and pressure, often with NH₃. commonorganicchemistry.com | Catalytic, risk of side-products without additives. |

| BH₃-SMe₂ | THF, heating. commonorganicchemistry.com | More stable than BH₃-THF, strong odor. |

Reduction of a 5-carboxamide precursor: An alternative route involves the preparation of 2,2'-bithiophene-5-carboxamide, followed by its reduction.

Lithium Aluminum Hydride (LiAlH₄): As with nitriles, LiAlH₄ is a standard reagent for the reduction of primary, secondary, and tertiary amides to the corresponding amines. masterorganicchemistry.comwikipedia.org

Bismuth-Catalyzed Reduction: Recent advances have shown that cationic Bismuth(III) complexes can catalyze the reduction of amides to amines using a silane (B1218182) as the hydride source. nih.govmanchester.ac.uk This system operates under mild conditions and tolerates various functional groups, including thiophenes. nih.govmanchester.ac.uk

Zinc-Catalyzed Reduction: Inexpensive zinc catalysts can also be used for the chemoselective hydrosilylation of amides, which proceeds with excellent tolerance for other functional groups like nitriles and olefins. nih.gov

Nucleophilic Substitution Routes

Nucleophilic aromatic substitution (SNAr) presents a viable, albeit challenging, pathway for the amination of the bithiophene core. The direct displacement of a leaving group, such as a halogen, by an amine is often difficult on electron-rich aromatic systems like thiophene. However, this can be facilitated by the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack.

One effective strategy involves the use of copper-catalyzed amination reactions. For instance, the amination of halothiophenes, including halobithiophenes, can be achieved using a copper catalyst in the presence of a suitable ligand and base. While a direct synthesis of this compound via this method is not extensively documented, the general principle has been established for related substrates. The reaction would theoretically involve the coupling of a 5-halo-2,2'-bithiophene with methylamine in the presence of a copper(I) salt and a ligand such as an N,N-dialkylethanolamine.

Another indirect nucleophilic substitution approach involves the conversion of a precursor functional group. For example, 5-iodo-2,2'-bithiophene can be converted to 5-azido-2,2'-bithiophene via nucleophilic substitution with an azide (B81097) salt. mdpi.com The subsequent reduction of the azide group, typically using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, would yield the desired primary amine. acs.org

A plausible and effective route to this compound is through the reductive amination of 5-formyl-2,2'-bithiophene. This two-step, one-pot reaction involves the initial formation of an imine by reacting the aldehyde with methylamine, followed by the in-situ reduction of the imine to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). libretexts.org This method is advantageous due to the ready availability of the starting aldehyde and the generally mild reaction conditions. A similar strategy has been successfully employed in the synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives, where a dialdehyde (B1249045) was subjected to reductive amination. nih.gov

| Starting Material | Reagents | Product | Key Features |

| 5-Halo-2,2'-bithiophene | Methylamine, Cu(I) salt, Ligand | This compound | Copper-catalyzed cross-coupling |

| 5-Iodo-2,2'-bithiophene | 1. NaN3 2. Reducing agent (e.g., LiAlH4) | 2,2'-Bithiophene-5-amine | Two-step process via an azide intermediate |

| 5-Formyl-2,2'-bithiophene | Methylamine, Reducing agent (e.g., NaBH3CN) | This compound | Reductive amination, generally high yielding |

Functionalization Strategies for 2,2'-Bithiophene and its Derivatives

The functionalization of 2,2'-bithiophene units, either before or after polymerization, is a powerful tool for tuning the properties of the resulting polymeric materials for specific applications.

Pre-functionalization of Monomers for Targeted Polymerization

The synthesis of functionalized bithiophene monomers allows for the precise incorporation of desired chemical groups into the polymer backbone. This "bottom-up" approach ensures a well-defined and regular polymer structure. A variety of functional groups can be introduced at different positions on the bithiophene ring system.

For example, 2,2'-bithiophene-5-carboxylic acid can be synthesized and subsequently converted to various amide derivatives by reacting it with different amines. researchgate.netmdpi.com These amide-functionalized monomers can then be polymerized to yield polyamides with tailored properties. Similarly, the introduction of π-conjugated arms at the 3,3'-positions of the bithiophene unit has been explored to create monomers for functional conjugated polymers. researchgate.net

The synthesis of monomers with reactive handles is another important strategy. For instance, thiophene-functionalized polystyrene has been prepared by first synthesizing a poly(styrene-co-4-chloromethyl styrene) copolymer, followed by a nucleophilic substitution reaction where the chlorine groups are replaced by thiophene moieties. researchgate.net This thiophene-functionalized macromonomer can then be copolymerized with 2,2'-bithiophene to create graft copolymers. researchgate.net

Direct arylation polymerization (DAP) offers a more atom-economical approach by coupling 2,2'-bithiophene with brominated building blocks, avoiding the need for pre-activating the C-H bonds of the bithiophene with organometallic reagents. nih.govresearchgate.net This method has been used to synthesize conjugated microporous polymers with high specific surface areas. nih.govresearchgate.net

| Monomer | Functional Group | Polymerization Method | Resulting Polymer Properties |

| Amide-functionalized 2,2'-bithiophene | Amide | Various coupling reactions | Tailored solubility and processability |

| 3,3'-disubstituted 2,2'-bithiophene | π-conjugated arms | Cross-coupling reactions | Modified electronic and optical properties |

| Thiophene-functionalized polystyrene | Thiophene | Oxidative copolymerization | Graft copolymers with combined properties |

| 2,2'-Bithiophene | (Used with brominated co-monomers) | Direct Arylation Polymerization (DAP) | Conjugated microporous polymers |

Post-Synthetic Functionalization of Poly(2,2'-bithiophene) Films

Post-synthetic modification offers a complementary strategy to pre-functionalization, allowing for the alteration of the chemical and physical properties of pre-existing poly(2,2'-bithiophene) films. This approach is particularly useful for surface modification and for introducing functionalities that might not be compatible with the polymerization conditions.

One common method involves the chemical or electrochemical polymerization of a functionalized monomer, followed by further modification of the functional group. For example, a polymer bearing reactive groups such as esters or halides can be synthesized and then subjected to reactions like hydrolysis, amidation, or nucleophilic substitution to introduce new functionalities.

A notable example is the synthesis of poly(3-hexylamine thiophene). This is achieved by first polymerizing 3-(6-bromohexyl)thiophene. The resulting polymer is then reacted with sodium azide to introduce azide groups, which are subsequently reduced to primary amines using a reducing agent like lithium aluminum hydride. acs.org

The surface of poly(2,2'-bithiophene) films can also be modified to alter their properties. For instance, the growth of polythiophene films can be achieved through surface polymerization by ion-assisted deposition (SPIAD), where hyperthermal, mass-selected thiophene cations are deposited along with a thermal beam of neutral monomers. nih.govnih.gov The properties of films produced by oxidative chemical vapor deposition (oCVD) can be controlled by adjusting deposition conditions, and the films can be directly grafted onto treated substrates. rsc.org

| Polymer | Modification Strategy | Introduced Functionality | Impact on Polymer Properties |

| Poly(3-(6-bromohexyl)thiophene) | 1. Azidation 2. Reduction | Primary amine | Altered solubility, potential for further functionalization |

| Poly(2,2'-bithiophene) | Surface polymerization by ion-assisted deposition (SPIAD) | - | Control over film growth and properties |

| Poly(2,2'-bithiophene) | Oxidative chemical vapor deposition (oCVD) | - | Control over chain distortion, conjugation length, and roughness |

Advanced Spectroscopic and Electrochemical Characterization of 2,2 Bithiophene 5 Methylamine Systems

Electrochemical Characterization Techniques

The electrochemical behavior of 2,2'-bithiophene-5-methylamine is of significant interest, particularly for its potential application in the development of conducting polymers. The primary amine group is expected to influence the electronic properties and polymerization process of the bithiophene unit.

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry would be a crucial technique to investigate the redox properties of this compound. By scanning the potential applied to an electrode immersed in a solution containing the monomer, one could determine its oxidation potential. For bithiophene and its derivatives, the initial oxidation step involves the formation of a radical cation. The potential at which this occurs is a key indicator of the monomer's reactivity towards electropolymerization. The presence of the electron-donating methylamine (B109427) group is anticipated to lower the oxidation potential compared to unsubstituted bithiophene. Repeated cycling of the potential would likely show the growth of a polymer film on the electrode surface, evidenced by the appearance of new redox waves corresponding to the p-doping and de-doping of the resulting polymer, poly(this compound).

Chronoamperometry

Chronoamperometry, a technique where a constant potential is applied and the resulting current is measured over time, would provide insights into the nucleation and growth mechanism of the polymer film. By stepping the potential to a value sufficient to oxidize the monomer, the current-time transient would be recorded. The shape of this transient can be analyzed to understand the initial stages of electropolymerization, such as whether the growth is instantaneous or progressive. This data is vital for controlling the morphology and properties of the deposited polymer film.

Electropolymerization Monitoring

The electropolymerization of this compound can be monitored in real-time using techniques like cyclic voltammetry, as described above, where the increase in the peak currents of the polymer redox waves with each cycle indicates film growth. Another method is to monitor the charge passed during potentiostatic or galvanostatic polymerization. The total charge consumed is directly proportional to the amount of polymer deposited on the electrode. This allows for precise control over the thickness of the polymer film, which is critical for its application in electronic devices. The resulting polymer is expected to be electroactive, capable of being reversibly oxidized and reduced.

Optical Spectroscopy

Optical spectroscopy techniques are essential for characterizing the electronic structure and photophysical properties of both the monomer and the resulting polymer.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound in a suitable solvent would reveal its electronic transitions. Bithiophene itself typically shows a strong absorption band in the UV region corresponding to the π-π* transition of the conjugated system. The position of this absorption maximum (λmax) would be influenced by the methylamine substituent. Upon electropolymerization, a significant red-shift in the absorption spectrum is expected. The neutral polymer, poly(this compound), would exhibit a π-π* transition at a lower energy (longer wavelength) than the monomer, indicative of a more extended conjugated system. Further, as the polymer is oxidized (p-doped), new absorption bands at even lower energies would appear, corresponding to the formation of polarons and bipolarons, which are characteristic of conducting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. While specific experimental spectra for this compound are not widely available in the public domain, predictions can be made based on the well-documented spectra of 2,2'-bithiophene (B32781) and related substituted thiophenes. guidechem.comnih.gov

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the two thiophene (B33073) rings and the methylamine substituent. The chemical shifts (δ) of the thiophene protons are influenced by their position relative to the sulfur atoms and the substituents.

For the parent 2,2'-bithiophene, the protons on the thiophene rings typically appear in the aromatic region of the spectrum. spectrabase.comossila.com The introduction of the methylamine group at the 5-position is expected to cause a shift in the signals of the adjacent protons. The methylene (B1212753) protons (-CH₂-) of the methylamine group would likely appear as a singlet or a multiplet, depending on the solvent and coupling with the amine protons (-NH₂). The amine protons themselves often present as a broad singlet.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Thiophene Ring Protons | 6.7 - 7.2 | Multiplets |

| Methylene Protons (-CH₂-) | ~3.8 - 4.2 | Singlet/Triplet |

| Amine Protons (-NH₂) | Broad singlet | Singlet |

Note: The expected chemical shifts are estimations based on data for structurally similar compounds and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for each carbon atom in the bithiophene core and the methylamine substituent. The chemical shifts are sensitive to the electronic effects of the sulfur atoms and the methylamine group.

The carbon atoms of the thiophene rings typically resonate in the range of δ 120-140 ppm. The carbon atom attached to the methylamine group (C5) is expected to be significantly influenced by the electron-donating nature of the nitrogen atom. The methylene carbon of the methylamine group will have a characteristic chemical shift in the aliphatic region.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Thiophene Ring Carbons | 120 - 145 |

| Methylene Carbon (-CH₂-) | 40 - 50 |

Note: These are predicted values based on the analysis of related thiophene compounds. nih.govrsc.org Experimental verification is required for precise assignments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the thiophene rings and the methylamine group.

Key expected vibrational modes include:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching.

C-H stretching: Aromatic C-H stretching vibrations from the thiophene rings are expected just above 3000 cm⁻¹.

C=C stretching: Vibrations of the thiophene ring double bonds usually appear in the 1400-1600 cm⁻¹ region.

C-N stretching: This vibration is expected in the 1000-1200 cm⁻¹ range.

C-S stretching: The stretching of the carbon-sulfur bond in the thiophene ring can be observed in the fingerprint region, typically around 600-800 cm⁻¹. spectrabase.com

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Thiophene Ring | C-H Stretch | ~3100 |

| Thiophene Ring | C=C Stretch | 1400 - 1600 |

| Amine (-CH₂-NH₂) | C-N Stretch | 1000 - 1200 |

| Thiophene Ring | C-S Stretch | 600 - 800 |

Note: The expected wavenumbers are based on typical ranges for these functional groups and data from similar compounds. researchgate.netthermofisher.com

Mass Spectrometry (e.g., MALDI-TOF-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₉H₉NS₂ with a molecular weight of approximately 195.31 g/mol . sigmaaldrich.comchemicalbook.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for analyzing conjugated oligomers and polymers. researchgate.netnih.gov In a MALDI-TOF experiment of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Further fragmentation patterns could provide insights into the stability of the bithiophene core and the nature of the substituent. Common fragmentation pathways might include the loss of the methylamine group or cleavage of the thiophene rings.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Identity |

| [M]⁺ | ~195.3 | Molecular Ion |

| [M - NH₂]⁺ | ~179.3 | Loss of Amine Group |

| [M - CH₂NH₂]⁺ | ~165.3 | Loss of Methylamine Group |

Note: The m/z values are theoretical and based on the molecular formula. The relative intensities of the fragment ions would depend on the specific conditions of the mass spectrometry experiment.

Structural and Morphological Analysis

The solid-state packing and morphology of thin films of this compound are critical for its performance in electronic devices. X-ray diffraction is a key technique for probing the crystalline structure.

X-ray diffraction (XRD) analysis of thin films provides information about the crystallinity, molecular orientation, and packing structure. For organic semiconductors, a high degree of crystallinity and preferential molecular orientation are often desired for efficient charge transport.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information at the nanoscale. spectraresearch.comresearchgate.net This method is particularly valuable for characterizing the surface morphology of thin films, as it does not require a conductive sample and can be performed in various environments. researchgate.netyoutube.com The working principle of AFM involves scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. This process generates a detailed 3D map of the surface's topography. researchgate.net

In the context of thiophene-based materials, such as those derived from this compound, AFM is instrumental in understanding how molecular structure and processing conditions influence the formation and quality of thin films. The morphology of these films is a critical factor that governs the performance of organic electronic devices. rsc.org Key surface parameters that can be quantitatively determined from AFM analysis include:

Surface Roughness: This is typically quantified by the average roughness (Ra) and the root mean square roughness (Rq). A smoother surface, indicated by lower Ra and Rq values, is often desirable for creating uniform interfaces in electronic devices. researchgate.net

Grain and Domain Size: AFM can visualize the individual grains or domains within a polycrystalline or semicrystalline film, allowing for the measurement of their size, shape, and distribution. researchgate.net The connectivity and arrangement of these grains significantly impact charge transport. rsc.org

Film Uniformity and Defects: The technique can identify imperfections such as pinholes, cracks, or agglomerates on the film surface, which can be detrimental to device function. researchgate.net

For instance, studies on polythiophene and oligothiophene films have demonstrated the power of AFM in revealing detailed morphological features. nih.govnih.gov Research on poly(3,4-ethylenedioxythiophene) films has shown that AFM can be used to monitor changes in surface morphology with variations in deposition parameters. Similarly, analysis of oligothiophene films has revealed how molecular packing and orientation can be determined from high-resolution AFM images. nih.gov While specific research on the AFM characterization of this compound is not extensively documented in the literature, the analysis of similar materials provides a strong precedent for its application.

An illustrative example of the type of data that can be obtained from an AFM analysis of a hypothetical electropolymerized film of a this compound derivative is presented in the table below. This data highlights how different polymerization conditions could affect the resulting surface morphology.

| Sample (Hypothetical) | Deposition Cycles | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) | Average Grain Size (nm) |

|---|---|---|---|---|

| Film A | 5 | 1.2 | 1.5 | 80 |

| Film B | 10 | 2.5 | 3.1 | 120 |

| Film C | 15 | 4.8 | 5.9 | 150 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The data in this hypothetical table suggests that with an increasing number of deposition cycles, the film becomes rougher, and the grain size increases. This kind of quantitative analysis is crucial for optimizing the fabrication process of thin films for specific applications. The ability of AFM to provide such detailed, nanoscale information on surface structure makes it an indispensable tool in the advanced characterization of novel materials like this compound systems. researchgate.net

Polymeric and Supramolecular Architectures Incorporating 2,2 Bithiophene 5 Methylamine

Poly(2,2'-bithiophene-5-methylamine) Films and Composites

Poly(2,2'-bithiophene) (PBTh) and its derivatives form the basis of various functional films and composites. The inherent conductivity and photoactivity of the polymer backbone make it suitable for a range of applications.

PBTh films can be modified by creating composites with other materials to enhance their properties. For example, composites of quinone and polythiophene are explored for energy storage, combining the conductivity of the polymer with the high specific capacity of quinones. researchgate.net Similarly, PBTh has been used as a host matrix for inorganic nanoparticles. Assemblies of PBTh with cadmium sulfide (B99878) (CdS) or cadmium peroxide (CdO2) have been investigated for their photoelectrochemical properties. researchgate.net The inclusion of these inorganic components can increase the electron diffusion coefficient and diffusion length within the polymer film. researchgate.net

Furthermore, PBTh can be part of more complex organic/organic/inorganic interface assemblies. Thin films created from poly(2,2'-bithiophene), poly 3-(2-thienyl)aniline, and Mg-doped Fe2O3 have been studied for their photoelectrochemical and magnetic properties in aqueous electrolytes. researchgate.net

Covalent Organic Frameworks (COFs) Incorporating Bithiophene Linkers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers (linkers). tcichemicals.com Their high surface area, tunable porosity, and structural diversity make them promising for applications in gas storage, separation, and catalysis. tcichemicals.comnih.gov

The design of COFs relies on the geometric properties of the linker molecules. While there is no specific mention of this compound in the searched literature for COF synthesis, bithiophene units, in general, can serve as valuable linkers. The amine functionality present in this compound makes it a suitable candidate for forming imine-linked COFs through condensation with aldehyde linkers. tcichemicals.com

A novel design principle allows for the combination of linkers with different geometries, such as tri- and tetratopic linkers, to form sub-stoichiometric 2D COFs. nih.govresearchgate.net This approach can create frameworks with unexpected topologies and periodic uncondensed amine functionalities, which can enhance CO2 adsorption or act as organocatalysts. nih.govresearchgate.net The incorporation of diverse linkers, potentially including bithiophene derivatives, opens up possibilities for creating COFs with complex structures and tailored functions. nih.govresearchgate.net Theoretical studies using density functional theory (DFT) are also employed to investigate and design COF linkers, for example, to enhance H2 physisorption for storage applications. arxiv.org

The table below outlines different types of linkers used in COF synthesis.

| Linker Type | Functional Group | Resulting Linkage in COF |

| Aldehyde Linkers | -CHO | Imine, β-ketoenamine |

| Amine Linkers | -NH2 | Imine, Imide, Squaraine |

| Boronic Acid Linkers | -B(OH)2 | Boroxine, Boronate Ester |

| Carboxylic Anhydride Linkers | -(CO)O(CO)- | Imide |

Molecularly Imprinted Polymers (MIPs) utilizing Bithiophene Derivatives

Molecularly Imprinted Polymers (MIPs) are synthetic receptors containing tailor-made recognition sites for a specific target molecule (template). mdpi.commdpi.com This is achieved by polymerizing functional monomers and a cross-linker in the presence of the template molecule. Subsequent removal of the template leaves cavities that are complementary in size, shape, and chemical functionality.

Thiophene (B33073) derivatives are attractive functional monomers for MIPs due to their electrochemical activity, which allows for the creation of MIPs via electropolymerization for sensor applications. mdpi.com An environmentally friendly approach for MIP synthesis involves the electropolymerization of a thiophene derivative, 2,2′-bis(2,2′-bithiophene-5-yl)-3,3′-bithianaphtene (BT2-T4), in an ionic liquid to create a sensor for tyrosine. mdpi.com This method allows for the direct formation of the MIP film on an electrode surface, creating a highly selective and sensitive detection platform. mdpi.com

The optimization of MIP synthesis is crucial for achieving high specificity and selectivity. nih.gov Key parameters that are often varied include the type of functional monomer, the solvent, and the polymerization initiation method (e.g., UV or thermal). nih.gov For example, in the development of a MIP for caffeic acid, methacrylic acid was found to be a better functional monomer than N-phenylacrylamide, and a mixture of acetonitrile/methanol was the optimal solvent. nih.gov The interactions between the template and the functional monomer, often hydrogen bonding, are fundamental to the imprinting process. mdpi.com

The versatility of MIPs allows them to be used for the extraction and detection of various compounds, including polyphenols from plant extracts and bisphenols from food samples. mdpi.comnih.gov

Applications of 2,2 Bithiophene 5 Methylamine in Advanced Materials and Systems

Organic Electronics and Optoelectronic Devices

Derivatives of 2,2'-bithiophene (B32781) are integral to the advancement of organic electronics, a field focused on creating lightweight, flexible, and cost-effective electronic devices. These materials are frequently employed as the active components in a variety of optoelectronic devices, where they play a crucial role in converting light to electricity or vice versa.

Organic Field-Effect Transistors (OFETs)

Bithiophene-based polymers and small molecules are extensively researched for their use as semiconductors in Organic Field-Effect Transistors (OFETs). These materials form the active channel layer where charge modulation and transport occur. The performance of these OFETs is highly dependent on the molecular structure of the semiconductor, which influences the material's charge carrier mobility and the device's operational stability.

Research into bithiophene-imide (BTI)-based polymers has shown that the electronic properties can be systematically tuned. By altering the comonomer unit paired with the BTI moiety, the charge carrier polarity can be shifted from n-type (electron-transporting) to p-type (hole-transporting). For instance, increasing the conjugation length of the donor comonomer from monothiophene to tetrathiophene in BTI-based copolymers leads to a decrease in electron transport and an increase in hole transport capabilities. fishersci.com A BTI homopolymer, P(BTimR), has demonstrated an electron mobility of up to 0.14 cm²/V·s in a top-gate OFET architecture. fishersci.com Furthermore, quinoidal bithiophene small molecules substituted with thioalkyl chains have been synthesized and applied as n-type semiconductors in OFETs, achieving electron mobilities as high as 0.18 cm²/V·s. sigmaaldrich.com The development of fused bithiophene imide dimer (f-BTI2)-based n-type polymers has also led to high-performance organic electrochemical transistors (OECTs), a type of OFET, with remarkable electron mobility and high volumetric capacitance. ionscience.com

Organic Light-Emitting Diodes (OLEDs)

In the realm of display and lighting technology, bithiophene derivatives are utilized in the emissive layer of Organic Light-Emitting Diodes (OLEDs). Their conjugated structure allows for efficient electroluminescence, where the material emits light upon the recombination of electrons and holes. The color and efficiency of the emission can be controlled by modifying the chemical structure of the bithiophene-based emitter.

For example, a donor-π-acceptor (D–π–A) type compound incorporating a thieno[3,2-b]thiophene (B52689) (a bithiophene isomer) linker between a triphenylamine (B166846) donor and a dimesitylboron acceptor has been fabricated as a solution-processed emitter in an OLED. sensidyne.comnih.gov This material exhibited a high fluorescence quantum yield of 86% in solution and 41% in the solid state, leading to an OLED with a maximum current efficiency of 10.6 cd/A and an external quantum efficiency of 4.61%. sensidyne.comnih.gov The use of such materials highlights the potential of bithiophene structures in creating highly efficient and solution-processable OLEDs. sensidyne.comnih.gov The general class of 2,2'-bithiophene derivatives is considered promising for OLED applications due to their delocalized electrons and conjugated structure. acs.org

Organic Photovoltaics (OPVs) and Organic Solar Cells

The conversion of light into electricity in Organic Photovoltaics (OPVs) relies on the interplay between electron donor and electron acceptor materials. Bithiophene derivatives have been successfully incorporated into both roles. Their tunable energy levels and broad absorption spectra are key to efficient light harvesting and charge separation.

Hole Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)

Perovskite Solar Cells (PSCs) have emerged as a highly efficient photovoltaic technology. In many PSC architectures, a Hole Transporting Material (HTM) is required to efficiently extract and transport positive charge carriers (holes) from the perovskite layer to the electrode. Bithiophene-based molecules, including derivatives of 2,2'-bithiophene-5-methylamine, have been developed as cost-effective and high-performing HTMs.

Thiophene (B33073) methylamine (B109427) (TMA) has been used as a spacer cation in quasi-two-dimensional (2D) perovskites, noted for its excellent hydrophobic properties and the presence of highly polarizable sulfur atoms that aid in carrier transport. tandfonline.com In a study on (TMA)₂(MA)₄Pb₅I₁₆ perovskite films, the use of dual additives (methylammonium chloride and methylamine acetate) was shown to improve film quality, leading to a PSC with a maximum efficiency of 8.83%. tandfonline.com Other research has focused on designing novel HTMs with a bithiophene core. For example, three HTMs (TP-H, TP-OMe, and TP-F) based on a bulky group-substituted 2,2'-bithiophene core were synthesized. consensus.app The fluorine-substituted version, TP-F, exhibited enhanced hole mobility and conductivity, leading to a PSC with a PCE exceeding 24%. consensus.app This high performance was attributed to the passivation of defects in the perovskite film by the sulfur and fluorine atoms. consensus.app Isomeric bithiophene-based HTMs functionalized with imidazole (B134444) have also shown excellent performance, delivering a PCE of 21.73% with dopants and demonstrating high stability.

| HTM Name/System | Device Structure | Power Conversion Efficiency (PCE) | Reference |

| TP-F | n-i-p PSC | >24% | consensus.app,, |

| 3-ImBT-2D (doped) | PSC | 21.73% | |

| 3-ImBT-2D (dopant-free) | PSC | 17.79% | |

| BTC (doped) | PSC | 14.7% | |

| (TMA)₂(MA)₄Pb₅I₁₆ + Additives | quasi-2D PSC | 8.83% | tandfonline.com |

Chemical and Biosensing Platforms

The sensitivity of the electronic properties of conjugated polymers like polythiophene and its derivatives to their immediate environment makes them excellent candidates for chemical and biosensing applications. The interaction with an analyte can induce changes in the material's conductivity or optical properties (color or fluorescence), which can be measured to detect the presence and concentration of the target substance.

Gas Sensors (e.g., Acetone, SO₂, NOx, H₂S)

While specific research on this compound for the detection of acetone, SO₂, NOx, or H₂S is not widely documented, the broader class of polythiophene derivatives has been investigated for gas sensing. Theoretical studies using Density Functional Theory (DFT) have explored the influence of different side groups on the sensing properties of polythiophene derivatives. consensus.app These calculations suggest that careful selection of functional groups can lead to materials with improved sensitivity and selectivity for specific gases. For example, a cyano-substituted polythiophene derivative (PT-CN) was identified as a promising candidate for highly sensitive chemical sensors for sulfur dioxide (SO₂) and ammonia (B1221849) (NH₃). consensus.app

Experimental work on polythiophene-based composites has also shown promise. Nanocomposites of polythiophene and chitosan (B1678972) have demonstrated excellent sensitivity and a fast response to ammonia gas at room temperature. Although not targeting the specific gases listed in the prompt, other bithiophene-based sensors have been developed for different analytes. A ratiometric fluorescent sensor based on a bithiophene-naphthalene structure was created for the detection of Cd²⁺ ions in water. Additionally, a colorimetric sensor derived from 2,2'-bithiophene-5-carboxaldehyde has shown high selectivity and sensitivity for cyanide ions. tudelft.nl These studies underscore the potential of the bithiophene scaffold in creating a wide array of chemical sensors, and future research may extend their application to the detection of industrial and environmental gases like acetone, SO₂, NOx, and H₂S.

Piezoelectric Quartz Crystal (PQC) Sensors

Information regarding the specific application of this compound in Piezoelectric Quartz Crystal (PQC) sensors is not extensively detailed in the available research. However, the broader class of conducting polymers, including polythiophenes, is frequently used in sensor design to create synergistic effects that enhance sensitivity and selectivity. nih.gov These polymers can be deposited on signal transducers to create advanced sensing platforms. nih.gov

Fluorescence-Based Sensors for Metal Ions and Other Analytes

Bithiophene derivatives are effective fluorophores for the development of fluorescence-based sensors. These sensors leverage changes in fluorescence intensity to detect the presence of specific ions and molecules.

Detailed Research Findings: A notable example is a fluorescent "turn-on" sensor based on a bithiophene fluorophore designed for the detection of mercury ions (Hg²⁺) in various media, including water, seafood, and urine. nih.gov This sensor demonstrated high sensitivity with a low detection limit of 19 nM and an exceptionally rapid response time of just 20 seconds. nih.gov The detection mechanism relies on a Hg²⁺-promoted deprotection reaction, which triggers a significant increase in fluorescence. nih.gov The sensor's efficacy was confirmed across a wide pH range (4 to 10), and its practical applicability was shown through the fabrication of low-cost test strips for on-site visual detection. nih.gov

While not involving this compound directly, related heterocyclic structures like 2-(2′-hydroxyphenyl)-benzothiazole derivatives have been engineered as fluorescent probes for detecting fluoride (B91410) ions (F⁻). nih.gov This highlights the versatility of designing fluorescent probes based on specific analyte-triggered chemical reactions that alter the photophysical properties of the core structure. nih.gov

Table 1: Performance of a Bithiophene-Based Fluorescent Sensor for Hg²⁺

| Feature | Performance Metric |

|---|---|

| Analyte | Mercury Ion (Hg²⁺) |

| Detection Limit | 19 nM nih.gov |

| Response Time | 20 seconds nih.gov |

| Effective pH Range | 4 - 10 nih.gov |

| Sensing Mechanism | Fluorescent "turn-on" nih.gov |

| Tested Media | Water, Seafood, Urine, Live Cells nih.gov |

Molecularly Imprinted Polymer (MIP) Electrochemical Sensors

Molecularly Imprinted Polymers (MIPs) are synthetic receptors designed with recognition sites that are specific to a target molecule. nih.gov Bithiophene derivatives, particularly those with functional groups like the amine in this compound, are valuable monomers for creating these polymers.

Detailed Research Findings: In the fabrication of MIP-based electrochemical sensors, functional monomers are polymerized in the presence of a template molecule. youtube.com The subsequent removal of the template leaves cavities that are complementary in size, shape, and chemical functionality. youtube.com The use of conducting polymers like polythiophenes is advantageous as they can be electropolymerized directly onto an electrode surface, allowing for precise control over the film's thickness and morphology. nih.govyoutube.com

Research has demonstrated the use of bithiophene monomers with amino or carboxyl groups to create MIPs for detecting protein biomarkers. nih.gov For instance, a semi-covalent imprinting approach for human serum albumin (HSA) resulted in a sensor with a limit of detection of 16.6 ng/mL and high selectivity against common interfering molecules like creatinine, urea, and uric acid. nih.gov The stability of MIPs in various conditions (pH, temperature) and their potential for long-term storage make them a robust alternative to biological receptors like antibodies. nih.govyoutube.com

Biological and Biomedical Applications

The fluorescent and binding properties of this compound derivatives make them suitable for a range of biological and biomedical applications, from cellular imaging to disease diagnostics.

Fluorescent Probes and Markers for Biological Systems

The inherent fluorescence of the bithiophene core is central to its use as a biological probe. These molecules can be designed to "light up" in the presence of a specific biological target.

Detailed Research Findings: The bithiophene-based sensor developed for Hg²⁺ detection was also successfully applied to imaging within live cells, demonstrating its utility in biological systems. nih.gov The ability to function in a complex cellular environment and provide a clear "turn-on" signal is a key advantage. nih.gov Furthermore, the development of probes that can be visualized in living organisms (in vivo) is a significant area of research. nih.gov

Probes for β-Amyloid Plaques in Neurodegenerative Diseases (e.g., Alzheimer's disease)

A critical application of bithiophene derivatives is in the detection of β-amyloid (Aβ) plaques, a primary pathological hallmark of Alzheimer's disease. nih.govnih.gov

Detailed Research Findings: A series of (E)-5-styryl-2,2'-bithiophene (SBTP) derivatives, which are structurally related to this compound, have been synthesized and evaluated as ligands for Aβ plaques. nih.gov In vitro binding assays showed that these compounds displayed very high binding affinities to Aβ aggregates, with Ki values in the nanomolar range (0.10–41.05 nM). nih.gov

Radio-iodinated versions of these probes were used for imaging. nih.gov These probes specifically labeled Aβ plaques in brain sections from Alzheimer's disease model mice with low background noise. nih.gov In vivo studies in normal mice showed that one such probe exhibited high initial brain uptake followed by rapid clearance, which are desirable characteristics for an imaging agent. nih.gov These findings suggest that bithiophene-based structures are promising candidates for developing novel probes for the diagnosis and study of Alzheimer's disease. nih.gov

Table 2: Binding Affinity of (E)-5-styryl-2,2'-bithiophene (SBTP) Derivatives to Aβ Aggregates

| Compound Type | Target | Binding Affinity (Ki) | Key Finding |

|---|---|---|---|

| SBTP Derivatives | Aβ(1-42) Aggregates | 0.10–41.05 nM nih.gov | High affinity and specificity |

| Radio-iodinated SBTP | Aβ Plaques | N/A | Specific labeling in AD model mice brain sections nih.gov |

| [(125)I]8 | Brain Tissue | 2.11% ID/g at 2 min | High initial brain uptake and rapid clearance nih.gov |

Antimicrobial and Antiviral Agents

The therapeutic potential of thiophene-containing compounds has been explored, with various derivatives showing activity against bacteria and viruses.

Detailed Research Findings: While specific studies on the antimicrobial or antiviral properties of this compound are not prominent, the broader family of thiophene derivatives has shown significant promise. For example, a series of synthesized 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives were tested for antibacterial activity. nih.gov One analog, in particular, demonstrated outstanding action against an extensively drug-resistant strain of Salmonella Typhi, with a minimum inhibitory concentration (MIC) value of 3.125 mg/mL, which compared favorably to the antibiotics ciprofloxacin (B1669076) and ceftriaxone. nih.gov Other research has also highlighted the antibacterial efficacy of different thiophene-based compounds against pathogens like Staphylococcus aureus and Escherichia coli. nih.gov

Regarding antiviral activity, research into 5-substituted 2'-deoxyuridines, including a 5-methylthiomethyl derivative, has been conducted, though this represents a different class of thiophene-containing molecules. nih.gov These studies indicate a general potential for sulfur-containing heterocyclic compounds in antimicrobial and antiviral drug discovery. nih.govnih.gov

DNA Binding Interactions

While direct studies on the interaction of this compound with DNA are not extensively documented, the broader class of thiophene-containing molecules has been investigated for its DNA binding capabilities. Thiophene-based diamidine compounds, for instance, have been shown to bind to the minor groove of DNA, particularly at AT-rich sequences. researchgate.net The mechanism of interaction often involves the formation of hydrogen bonds between the amidine groups and the DNA bases. nih.gov The planar structure of the thiophene rings allows them to fit within the DNA grooves, and the sulfur atom can also participate in stabilizing interactions. nih.gov

For this compound, it is plausible that the bithiophene moiety could intercalate or bind to the grooves of the DNA helix. The primary amine group (methylamine) could act as a hydrogen bond donor, potentially interacting with the phosphate (B84403) backbone or the bases of the DNA. nih.gov These interactions are crucial in the design of molecules that can target specific DNA sequences to modulate gene expression, which has implications in therapeutic applications. researchgate.net The ability of thiophene derivatives to act as DNA-binding modulators highlights their potential in the development of new anticancer agents. researchgate.netacs.org

Biosensors (e.g., Antigen-Antibody Detection)

The conductive properties of bithiophene derivatives make them excellent candidates for use in electrochemical biosensors. These sensors are designed to detect biological molecules, such as antigens, by converting a biological recognition event into a measurable electrical signal. In the context of antigen-antibody detection, this compound can be functionalized and used as a linker to immobilize antibodies onto an electrode surface.

A common approach involves modifying the amine group to attach to an electrode and then linking an antibody to the bithiophene structure. When the corresponding antigen binds to the antibody, it causes a change in the local environment of the electrode, such as altering the impedance or electron transfer properties of the conductive bithiophene linker. This change is then detected as a signal, allowing for the quantification of the antigen. The high sensitivity and selectivity of these biosensors make them valuable tools for clinical diagnostics. acs.org

| Sensor Component | Function | Relevant Findings |

| Transducer | Converts the biological interaction into a signal. | Thiophene-based polymers on electrodes serve as effective transducers. |

| Biorecognition Element | Specifically binds to the target analyte (e.g., antigen). | Antibodies are commonly used for their high specificity. |

| Linker | Connects the biorecognition element to the transducer. | Bithiophene derivatives can act as conductive linkers, facilitating signal transduction. |

Catalysis

The application of this compound extends to the field of catalysis, where it can play a role as a ligand in transition-metal catalyzed reactions and as a building block in the synthesis of catalytic materials.

Thiophene-containing molecules are known to act as ligands in transition-metal catalysis. researchgate.net The sulfur atom of the thiophene ring and the nitrogen atom of the amine group in this compound can both coordinate to a metal center, such as palladium, nickel, or copper. researchgate.netmdpi.com This coordination can influence the electronic and steric environment of the metal, thereby modulating its catalytic activity and selectivity in various chemical transformations. acs.org

For example, palladium complexes with sulfur-containing ligands have been used in C-C coupling reactions like Suzuki and Heck couplings. nih.gov The nature of the ligand is critical in these reactions, affecting reaction rates, yields, and the ability to couple challenging substrates. While specific studies detailing the use of this compound as a ligand are limited, its structural features suggest potential for this application. The bithiophene backbone can provide electronic delocalization, while the amine group offers a strong coordination site, which could be beneficial for stabilizing the catalytic species. nih.gov

This compound is a valuable monomer in the synthesis of functional organic materials, particularly conductive polymers. The bithiophene unit forms the conjugated backbone of the polymer, which is responsible for its electrical conductivity, while the methylamine group can be used for further functionalization or to influence the polymer's properties. nih.gov

These polymers are typically synthesized through oxidative polymerization, either chemically or electrochemically. rsc.orgresearchgate.net The resulting poly(bithiophene) derivatives have applications in organic electronics, such as in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. acs.orgjuniperpublishers.comjuniperpublishers.com The ability to functionalize the polymer via the amine group allows for the tuning of its solubility, morphology, and electronic properties to suit specific device requirements. acs.org

| Polymer Precursor | Polymerization Method | Key Properties and Applications |

| 3,3′-dithioalkyl-2,2′-bithiophene | Chemical Synthesis | Enhanced light-harvesting for dye-sensitized solar cells. acs.org |

| Thiophene-substituted 2-oxazolines | Cationic Ring-Opening Polymerization | Thermally stable precursors for conductive polymers. nih.gov |

| 2,2'-bithiophene | Direct Arylation Polymerization | Forms conjugated microporous polymers for fluorescence sensing. |

| Thiophene and Pyrrole | Chemical Oxidation | Synthesis of copolymer nanoparticles for supercapacitors. researchgate.net |

Future Research Directions and Emerging Opportunities for 2,2 Bithiophene 5 Methylamine

Development of Green and Sustainable Synthetic Methodologies

The future of chemical manufacturing hinges on the adoption of green and sustainable practices, and the synthesis of 2,2'-bithiophene-5-methylamine is no exception. Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. numberanalytics.comrasayanjournal.co.in Future research will undoubtedly focus on developing more environmentally benign and efficient synthetic strategies.

Key areas of exploration will include:

Catalytic Approaches: The use of transition metal catalysts (e.g., palladium, copper, nickel) and organocatalysts can enable reactions under milder conditions, leading to higher selectivity and reduced waste. numberanalytics.com Research into catalytic C-H activation and cross-coupling reactions could provide more direct and atom-economical routes to functionalized bithiophenes. organic-chemistry.org

Renewable Feedstocks: Investigating the use of biomass-derived starting materials for the synthesis of the thiophene (B33073) rings or the methylamine (B109427) side chain presents a significant opportunity to reduce the carbon footprint of the production process. numberanalytics.com The conversion of biomass into heterocyclic compounds is a growing field that could offer novel pathways to this compound. numberanalytics.com

Alternative Reaction Media: Replacing conventional organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis. researchgate.netnih.gov Microwave-assisted and solvent-free reaction conditions are also promising avenues for developing more sustainable protocols. rasayanjournal.co.inmdpi.com

A comparative look at conventional versus potential green synthetic routes highlights the advantages of adopting sustainable methodologies.

| Aspect | Conventional Synthesis | Green and Sustainable Synthesis |

| Reagents | Often stoichiometric and hazardous | Catalytic, renewable feedstocks |

| Solvents | Typically volatile organic compounds | Water, green solvents, or solvent-free |

| Energy | Often requires high temperatures and pressures | Milder reaction conditions, microwave-assisted |

| Waste | Can generate significant byproducts | High atom economy, reduced waste |

| Efficiency | Multi-step with intermediate purifications | One-pot, domino reactions |

Integration into Multi-Functional Hybrid Organic-Inorganic Materials

The amine functionality of this compound makes it an ideal candidate for integration into hybrid organic-inorganic materials, where it can act as a bridge between the two components. This opens up exciting possibilities for creating materials with novel and enhanced properties.

Future research in this area will likely focus on:

Perovskite Solar Cells (PSCs): Thiophene-based molecules have been successfully used as interlayers in PSCs to improve efficiency and stability. rsc.orgnih.gov The amine group in this compound can interact with the perovskite surface, passivating defects and improving charge extraction. rsc.orgacs.org The bithiophene unit can also contribute to better energy level alignment and hole transport. mdpi.com Research into incorporating this specific molecule into PSC architectures could lead to next-generation photovoltaic devices with enhanced performance.

Metal-Organic Frameworks (MOFs): The amine group can serve as a coordination site for metal ions, enabling the construction of novel MOFs. nih.gov Bithiophene-based linkers can introduce electronic conductivity or photofunctionality into the MOF structure. mdpi.com Bimetallic MOFs, which incorporate two different metal ions, can exhibit synergistic effects and enhanced properties for applications in gas adsorption, catalysis, and sensing. nih.gov

Functionalized Nanoparticles: The amine group can be used to anchor this compound onto the surface of nanoparticles (e.g., gold, quantum dots), creating functional hybrid materials. The bithiophene moiety could then impart specific optical or electronic properties to the nanoparticle system, with potential applications in sensing and imaging.

Rational Design of High-Performance Materials for Advanced Electronic Devices

Bithiophene derivatives are a cornerstone of organic electronics due to their excellent charge transport properties and stability. juniperpublishers.com The presence of the methylamine group on the bithiophene backbone of this compound offers a unique handle for tuning its electronic properties and solid-state packing, which are crucial for device performance.

Emerging opportunities in this field include:

Organic Field-Effect Transistors (OFETs): The structure of the organic semiconductor is paramount in determining the performance of an OFET. elsevierpure.com The amine group can influence the molecular packing and intermolecular interactions through hydrogen bonding, which can significantly impact charge mobility. nih.govresearchgate.net By systematically modifying the structure, for example, by derivatizing the amine group, it may be possible to fine-tune the material's properties for either p-type or n-type charge transport. acs.org

Organic Light-Emitting Diodes (OLEDs): While thiophene-based materials have historically shown lower emission quantum yields, recent research has led to the development of highly fluorescent thiophene derivatives. rsc.org The amine group on this compound could be functionalized with chromophoric units to create novel emissive materials for OLED applications.

Organic Photovoltaics (OPVs): In OPVs, the properties of the donor and acceptor materials are critical. Bithiophene-based polymers have been extensively studied as donor materials. acs.org The ability to functionalize this compound allows for the synthesis of new polymers with tailored energy levels and absorption spectra to better match the solar spectrum and improve device efficiency.

Expansion into Novel Biosensing and Theranostic Paradigms

The combination of the bithiophene's optical and electronic properties with the bio-conjugatable amine group makes this compound a highly attractive platform for developing new tools for biology and medicine.

Future research directions in this area are expected to include:

Fluorescent Probes: Thiophene-based fluorescent dyes have been developed for imaging specific cellular components like lysosomes. nih.gov The amine group of this compound can be used to attach targeting moieties to direct the probe to specific cells or organelles. Furthermore, the fluorescence of the bithiophene core could be designed to respond to specific biological analytes, creating "turn-on" or "turn-off" sensors. nih.gov The development of far-red and near-infrared emitting probes is a particularly important goal for in vivo imaging. youtube.com

Biosensors: The bithiophene unit can be electropolymerized to create a conducting polymer film on an electrode surface. The amine groups can then be used to immobilize biorecognition elements like enzymes or antibodies, leading to the development of highly sensitive and selective electrochemical biosensors.

Theranostics: Theranostics combines therapeutic and diagnostic capabilities into a single agent. nih.gov this compound could serve as a scaffold for creating theranostic agents. For instance, it could be functionalized with a targeting ligand, a therapeutic drug, and an imaging agent (potentially the bithiophene itself if it is fluorescent). This would allow for simultaneous imaging of diseased tissue and targeted drug delivery.

Predictive Modeling and Machine Learning Approaches for Structure-Property-Function Relationships

The development of new materials can be significantly accelerated by the use of computational modeling and machine learning. These tools can help to predict the properties of a molecule before it is synthesized, saving time and resources.

For this compound and its derivatives, these approaches can be applied to: